Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative featuring a phenyl carboxylate ester at the 1-position of the piperidine ring and a complex amide-based substituent at the 4-position. The substituent comprises a methylene-linked acetamido group derived from 2-(benzylamino)-2-oxoacetic acid, introducing hydrogen-bonding capacity and aromaticity via the benzyl moiety. The compound’s molecular weight is estimated to exceed 450 g/mol based on its formula (C₂₂H₂₄N₃O₅), derived from its piperidine core, phenyl ester, and amide substituent.
Properties
IUPAC Name |
phenyl 4-[[[2-(benzylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-20(23-15-17-7-3-1-4-8-17)21(27)24-16-18-11-13-25(14-12-18)22(28)29-19-9-5-2-6-10-19/h1-10,18H,11-16H2,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCINJDCRUDYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of piperidine with benzylamine, followed by the introduction of an oxoacetamido group. The final step involves esterification with phenyl chloroformate under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and solvents, along with optimized reaction conditions, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Benzyl 4-(2-Methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS 40112-93-4)
Source : Hairui Chemical (2025) .
Key Features :
- Molecular Weight : 289.33 g/mol.
- Substituent : A 2-methoxy-2-oxoethylidene group at the 4-position, introducing a conjugated double bond (ethylidene) and an ester (methoxy-oxo) group.
- The ethylidene group may enforce a planar conformation on the piperidine ring, whereas the target’s flexible amide substituent allows for greater conformational variability.
- Hypothesized Properties: Lower polarity compared to the target compound due to the absence of amide groups.
Thiazolidine and Bicyclic Derivatives (Pharmacopeial Forum, 2017)
Source : PF 43(1) (2017) .
Key Features :
- Examples: (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid. (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
- Structural Differences: These compounds incorporate thiazolidine or β-lactam (bicyclic) cores instead of piperidine.
Data Table: Comparative Analysis
*Estimated based on structural complexity.
Biological Activity
Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a piperidine ring , a benzylamino group , and a phenyl ester . The presence of the benzylamino group is particularly significant as it enhances the binding affinity to biological targets, potentially modulating enzyme or receptor activity.
Structural Formula
The molecular formula of this compound can be represented as follows:
The mechanism of action involves interactions with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the piperidine ring may interact with hydrophobic regions of proteins. This dual interaction profile can lead to modulation of various biological processes, including enzyme inhibition or activation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds often possess antimicrobial properties. The specific interactions facilitated by the benzylamino group may enhance this effect.
- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through apoptosis induction mechanisms.
- Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, there is potential for this compound to influence neurodegenerative pathways.
Case Studies
- Anticancer Activity : A study investigated the effects of similar piperidine compounds on various cancer cell lines. Results indicated that modifications in the side groups significantly impacted cytotoxicity, suggesting that compounds like this compound could be tailored for enhanced efficacy against specific cancer types .
- Neuroprotective Studies : In vitro studies demonstrated that certain piperidine derivatives could protect neuronal cells from oxidative stress. The presence of the benzylamino group was hypothesized to play a crucial role in enhancing cell survival rates under stress conditions .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer, Neuroprotective |
| Phenyl 4-((2-amino-2-oxoacetamido)methyl)piperidine-1-carboxylate | Structure | Moderate Antimicrobial |
| Phenyl 4-((2-(methylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate | Structure | Limited Neuroprotective Effects |
Note: Structures are illustrative; actual chemical drawings should be referenced from chemical databases.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step reactions starting with piperidine and benzylamine, followed by oxoacetamido group introduction and esterification with phenyl chloroformate. Its applications extend beyond pharmacology into fields such as materials science and organic synthesis.
Q & A
Q. What synthetic strategies are recommended for preparing Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:
- Acylation: Reacting 4-(aminomethyl)piperidine with 2-(benzylamino)-2-oxoacetic acid under carbodiimide coupling conditions (e.g., EDC/HOBt) to form the acetamido intermediate.
- Esterification: Introducing the phenyl carboxylate group using phenyl chloroformate in dichloromethane with a base like triethylamine to neutralize HCl.
- Optimization: Reaction yields (70–80%) can be improved by controlling temperature (0–5°C during acylation) and using anhydrous solvents. Purification via flash chromatography or recrystallization enhances purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
Answer:
- 1H/13C NMR: Confirm piperidine ring substitution patterns (e.g., δ 3.78 ppm for methyl ester protons, δ 170–175 ppm for carbonyl carbons).
- GC/MS: Verify molecular ion peaks (e.g., m/z 380 for related analogs) and fragmentation patterns.
- HPLC: Use C18 columns with methanol/buffer mobile phases (e.g., pH 4.6 acetate buffer) to assess purity (>98%) .
Q. What preliminary bioactivity assays are recommended for this compound?
Answer:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values.
- Enzyme Inhibition: Fluorescence-based assays for proteases (e.g., trypsin-like enzymes) using fluorogenic substrates.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the benzylamino or piperidine moieties?
Answer:
- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the benzyl ring to modulate electronic effects.
- Piperidine Modifications: Introduce bulky substituents (e.g., tert-butyl) at the 4-position to assess steric effects on target binding.
- Activity Correlation: Compare IC50 values in enzyme assays to identify critical pharmacophores .
Q. How should researchers address contradictory bioactivity data between studies?
Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., pH, temperature, cell passage number).
- Purity Verification: Re-analyze compound batches via HPLC and NMR to rule out impurities.
- Orthogonal Assays: Use alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate results .
Q. What experimental designs are effective for studying irreversible enzyme inhibition?
Answer:
- Pre-incubation Kinetics: Incubate the compound with the enzyme (e.g., monoacylglycerol lipase) for varying durations before adding substrate.
- Activity Recovery Tests: Dialyze the enzyme-inhibitor complex to check for irreversible binding.
- Mass Spectrometry: Confirm covalent adduct formation via shifts in molecular weight .
Q. How can HPLC methods be optimized for analyzing trace impurities?
Answer:
- Mobile Phase: Adjust methanol-to-buffer ratios (e.g., 65:35) and pH (4.6–6.5) to improve peak resolution.
- Column Selection: Use UPLC columns (e.g., BEH C18, 1.7 µm) for higher sensitivity.
- Gradient Elution: Implement stepwise gradients (5–95% methanol over 20 min) to separate polar byproducts .
Q. What safety protocols are essential for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Storage: Keep in amber vials under argon at –20°C to prevent hydrolysis.
- Waste Disposal: Neutralize with 10% NaOH before incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
